N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors, either by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(3-chloro-4-fluorophenyl)-3-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15ClFN3O4 |
---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15ClFN3O4/c1-2-28-13-6-4-12(5-7-13)24-18(26)14(10-22-19(24)27)17(25)23-11-3-8-16(21)15(20)9-11/h3-10H,2H2,1H3,(H,22,27)(H,23,25) |
InChI Key |
AFYDWRSIPMGBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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